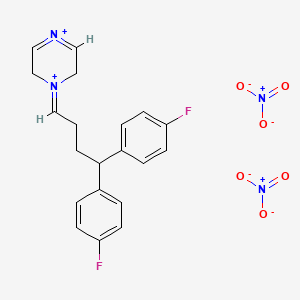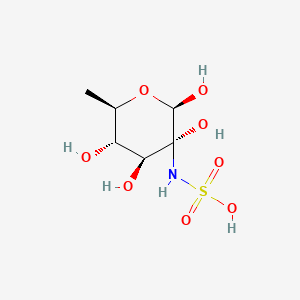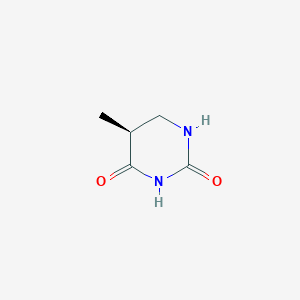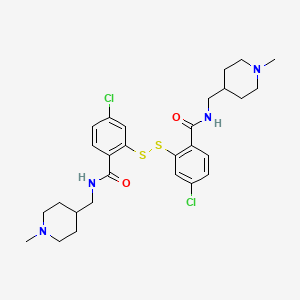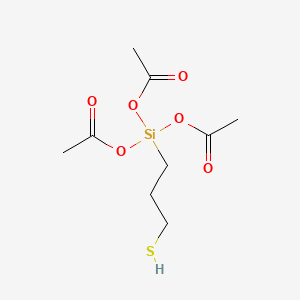
Triacetoxy(3-mercaptopropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetoxy(3-mercaptopropyl)silane is an organosilicon compound with the molecular formula C9H16O6SSi. It is a silane coupling agent that contains both organic functional groups and hydrolyzable siloxane bonds. This compound is widely used in various industrial and scientific applications due to its ability to form strong chemical bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacetoxy(3-mercaptopropyl)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{3-Mercaptopropyltrimethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Triacetoxy(3-mercaptopropyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water to form silanetriol and acetic acid.
Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Other silanes or silanols, typically under acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanetriol and acetic acid.
Condensation: Polysiloxanes or cross-linked siloxane networks.
Substitution: Functionalized silanes with different organic groups.
Aplicaciones Científicas De Investigación
Triacetoxy(3-mercaptopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the modification of surfaces for biomolecule immobilization, enhancing the biocompatibility of materials.
Medicine: Applied in the development of drug delivery systems and medical coatings to improve the interaction between biological tissues and medical devices.
Industry: Used in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability
Mecanismo De Acción
The mechanism of action of triacetoxy(3-mercaptopropyl)silane involves the hydrolysis of its acetoxy groups to form silanol groups. These silanol groups can then react with hydroxyl groups on the surface of inorganic materials, forming strong siloxane bonds. This process enhances the adhesion and compatibility between organic and inorganic phases, making it a valuable coupling agent .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Mercaptopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness
Triacetoxy(3-mercaptopropyl)silane is unique due to its combination of mercapto and acetoxy functional groups. This allows it to participate in a variety of chemical reactions, making it versatile for different applications. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane coupling agents .
Propiedades
Número CAS |
45189-99-9 |
|---|---|
Fórmula molecular |
C9H16O6SSi |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
[diacetyloxy(3-sulfanylpropyl)silyl] acetate |
InChI |
InChI=1S/C9H16O6SSi/c1-7(10)13-17(6-4-5-16,14-8(2)11)15-9(3)12/h16H,4-6H2,1-3H3 |
Clave InChI |
QOCXHIDKNIMUKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Si](CCCS)(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

